molecular formula C7H10N2O2 B2600411 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole CAS No. 2126163-67-3

3-Acetyl-4-methoxy-1-methyl-1H-pyrazole

Cat. No. B2600411
M. Wt: 154.169
InChI Key: FKMQHBJXLLJHHE-UHFFFAOYSA-N
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Description

3-Acetyl-4-methoxy-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H10N2O2 . Pyrazole derivatives, such as this compound, are known for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A variety of methods have been reported, including the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . An original method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has also been reported .


Chemical Reactions Analysis

Pyrazole compounds, including 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .

Scientific Research Applications

Facile Synthesis and Characterization

Research on pyrazole derivatives, including compounds structurally related to 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, focuses on facile synthesis and characterization methods. For instance, Pareek et al. (2010) demonstrated the synthesis of pyrazoles through condensation reactions, highlighting their spectral evaluation and elemental analysis, which is essential for understanding the properties and potential applications of these compounds in scientific research (Pareek, Joseph, & Seth, 2010).

Biological Activities

Pyrazoline derivatives have been investigated for their fungicidal and insecticidal activities, as reported by Zhao et al. (2008). By introducing the beta-methoxyacrylate pharmacophore into the scaffold of 1-acetyl-3,5-diarylpyrazoline, researchers discovered compounds with significant biological activities, suggesting potential applications in agriculture and medicinal chemistry (Zhao et al., 2008).

Material Science Applications

In the field of materials science, pyrazole derivatives are explored for their potential in corrosion inhibition. Lgaz et al. (2020) demonstrated the utility of pyrazoline derivatives in enhancing mild steel resistance in hydrochloric acid, showcasing their application in protecting industrial materials from corrosion. This research employs both experimental and computational studies to understand the mechanisms of corrosion inhibition, indicating the multifaceted applications of pyrazole derivatives in industry (Lgaz et al., 2020).

Catalytic Applications

The catalytic applications of pyrazole derivatives have also been explored, as illustrated by Chisholm et al. (2007), who described the synthesis and reactions of pyrazole derivatives with borohydrides. This research highlights the potential of these compounds in catalysis design, particularly for polymerization processes, offering insights into the development of new catalytic systems (Chisholm, Gallucci, & Yaman, 2007).

Conformational and Structural Studies

Structural and conformational studies of pyrazole derivatives provide foundational knowledge for their applications across various scientific disciplines. For example, Channar et al. (2019) focused on the synthesis, conformational studies, and NBO analysis of specific pyrazole derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in designing more effective molecules for various purposes (Channar et al., 2019).

Future Directions

Pyrazole derivatives, including 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, continue to attract attention due to their diverse pharmacological activities . Future research may focus on developing new synthetic methodologies, exploring additional biological activities, and optimizing the pharmacological properties of these compounds.

properties

IUPAC Name

1-(4-methoxy-1-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMQHBJXLLJHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one

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